molecular formula C13H9N B145940 4-Cyanobiphenyl CAS No. 2920-38-9

4-Cyanobiphenyl

Cat. No.: B145940
CAS No.: 2920-38-9
M. Wt: 179.22 g/mol
InChI Key: BPMBNLJJRKCCRT-UHFFFAOYSA-N
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Description

4-Cyanobiphenyl, also known as 4’-cyanobiphenyl, is an organic compound with the chemical formula C₁₃H₉N. It is a member of the biphenyl family, characterized by two benzene rings connected by a single bond, with a cyano group (-CN) attached to one of the benzene rings. This compound is notable for its use in liquid crystal displays due to its nematic liquid crystal properties .

Mechanism of Action

Target of Action

4-Cyanobiphenyl, also known as 4’-cyanobiphenyl-4-yl, is primarily used in the formation of liquid crystal compounds . It interacts with the Stromelysin-1 enzyme in humans . This enzyme plays a crucial role in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis and tissue remodeling .

Mode of Action

It is known to interact with its targets, such as stromelysin-1, and potentially influence their activity . In the context of liquid crystal technology, this compound molecules align in a specific orientation when subjected to an electric field, which changes the optical properties of the liquid crystal .

Biochemical Pathways

Its derivative, 1-(this compound-4’-yloxy)-6-(this compound-4’-yl)hexane (cb6ocb), has been studied for its effects on the nematic phase of liquid crystals . The compound induces a phase transition from the nematic to the twist-bend nematic phase .

Result of Action

The primary result of this compound’s action is the change in optical properties of liquid crystals. When an electric field is applied, the orientation of the this compound molecules changes, leading to a change in the way light interacts with the liquid crystal . This property is fundamental to the operation of liquid crystal displays (LCDs).

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of an electric field . For instance, the phase transition it induces in liquid crystals is temperature-dependent . Furthermore, the alignment of this compound molecules, and hence the optical properties of the liquid crystal, can be controlled by an electric field .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyanobiphenyl typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:

Chemical Reactions Analysis

4-Cyanobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Phenols.

Scientific Research Applications

4-Cyanobiphenyl has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-Cyanobiphenyl can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its optimal balance of molecular size and liquid crystal properties, making it highly suitable for use in LCDs. Its relatively simple synthesis and stability further enhance its applicability in various fields .

Properties

IUPAC Name

4-phenylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMBNLJJRKCCRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062713
Record name [1,1'-Biphenyl]-4-carbonitrile
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2920-38-9
Record name 4-Cyanobiphenyl
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Record name (1,1'-Biphenyl)-4-carbonitrile
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Record name 4-CYANOBIPHENYL
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Record name [1,1'-Biphenyl]-4-carbonitrile
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Record name [1,1'-Biphenyl]-4-carbonitrile
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Record name p-phenylbenzonitrile
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Synthesis routes and methods I

Procedure details

A 50-ml four-necked flask was equipped with a stirrer, a thermometer, a dropping funnel and a reflux condenser. 1.090 g (8 mmol) of zinc chloride and 4 ml of N-methylpyrrolidinone were weighed in the flask. The flask was purged with argon, followed by stirring. 3.4 ml (7.5 mmol) of 2.2M tetrahydrofuran solution of phenylmagnesium chloride was added dropwise at 25° C. over a period of 30 minutes, followed by stirring at 25° C. for 30 minutes. The reaction liquid previously obtained was added, followed by stirring at 25° C. for 30 minutes. Further, 0.688 g (5 mmol) of 4-chlorobenzonitrile was added, followed by stirring at 120° C. for 9 hours. After the completion of the reaction, 10 ml of toluene and 10 ml of saturated aqueous ammonium chloride solution were added, followed by separation. The organic phase was purified by column chromatography to afford 0.672 g of 4-cyanobiphenyl (yield: 75 mol % based on 4-chlorobenzonitrile). The identification of the product was made by mass spectroscopy.
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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0.688 g
Type
reactant
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1.09 g
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catalyst
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10 mL
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reactant
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10 mL
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solvent
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4 mL
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solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

260 mg of 4'-[3,3-[1,2-ethanediylbis(oxy)]-17β-methoxy-17α-methyloestra-5,15-dien-11β-yl][1,1'-biphenyl]-4-carbonitrile are reacted with 0.7 ml of 4 normal aqueous hydrochloric acid in 14 ml of acetone in the manner described in Example 1 r). Column chromatography on silica gel with a mixture of hexane/ethyl acetate yields 218 mg of 4'-17β-methoxy-17α-methyl-3-oxo-oestra-4,15-dien-11β-yl][1,1'-biphenyl]-4-carbonitrile in the form of a white foam.
[Compound]
Name
4'-[3,3-[1,2-ethanediylbis(oxy)]-17β-methoxy-17α-methyloestra-5,15-dien-11β-yl][1,1'-biphenyl]-4-carbonitrile
Quantity
260 mg
Type
reactant
Reaction Step One
Name
4
Quantity
0.7 mL
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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14 mL
Type
solvent
Reaction Step One
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

With stirring (20 rpm), a turbine dryer is charged at room temperature with 1007 parts by weight of anhydrous sodium sulfate, 222 parts by weight of biphenyl-4-carbaldehyde and 105 parts by weight of hydroxylammonium sulfate. Following evacuation to 13 mbar, the mixture is heated to 70° C. and stirred at this temperature for 3 hours. It is subsequently heated at 130° C., during which about 43 parts by weight of water are removed by distillation. After half an hour, the pressure is reduced to 4 mbar and the jacket temperature is raised successively to 170° C. over the course of 60-70 minutes, the product undergoing fractional distillation. 194 parts by weight of biphenyl-4-carbonitrile are obtained with an outstanding purity of ~98-99% (HPLC) and a melting point of 83°-85° C., along with 10 parts by weight of a less pure fraction.
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Synthesis routes and methods IV

Procedure details

An oven dried resealable Schlenk tube was evacuated and backfilled with argon and charged with palladium acetate (2.2 mg, 0.01 mmol, 1.0 mol %), 2-(di-tert-butylphosphino)biphenyl (6.0 mg, 0.020 mmol, 2.0 mol %), phenylboronic acid (183 mg, 1.5 mmol), potassium fluoride (174 mg, 3.0 mmol), and 4-chlorobenzonitrile (136 mg, 1.0 mmol). The tube was evacuated and backfilled with argon, and THF (1 mL) was added through a rubber septum. The tube was sealed with a teflon screwcap, and the reaction mixture was stirred at room temperature until the starting aryl chloride had been completely consumed as judged by GC analysis. The reaction mixture was then diluted with ether (30 mL) and poured into a separatory funnel. The mixture was washed with water (20 mL), and the aqueous layer was extracted with ether (20 mL). The combined organic layers were washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude material was purified by flash chromatography on silica gel to afford 159 mg (89%) of the title compound.
Quantity
183 mg
Type
reactant
Reaction Step One
Quantity
174 mg
Type
reactant
Reaction Step One
Quantity
136 mg
Type
reactant
Reaction Step One
Quantity
2.2 mg
Type
catalyst
Reaction Step One
Quantity
6 mg
Type
catalyst
Reaction Step One
Yield
89%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-Cyanobiphenyl?

A1: The molecular formula of this compound is C13H9N, and its molecular weight is 179.22 g/mol.

Q2: What are the key structural features of this compound and how do they contribute to its liquid crystal behavior?

A2: this compound is composed of two phenyl rings connected by a single bond, with a cyano group (-CN) attached to one of the rings. This rigid, rod-like structure, coupled with the strong dipole moment of the cyano group, promotes the formation of ordered phases characteristic of liquid crystals.

Q3: What kind of spectroscopic data is available for characterizing this compound?

A3: this compound can be characterized using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides information about the structure and dynamics of 4CB molecules, particularly regarding the orientation and motion of the cyano group and the aromatic rings. [, ]
  • Infrared (IR) Spectroscopy: IR spectroscopy can identify functional groups and analyze molecular vibrations within 4CB, offering insights into molecular structure and interactions. []
  • Ultraviolet-Visible (UV-Vis) Spectroscopy: This method helps determine the electronic transitions within the 4CB molecule, revealing information about its electronic structure and interactions with light. [, ]
  • Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy by providing additional information about molecular vibrations, which is useful for studying molecular structure and intermolecular interactions. [, ]

Q4: What types of liquid crystal phases does this compound exhibit?

A4: While this compound itself does not exhibit liquid crystal phases, its derivatives with longer alkyl or alkoxy chains, such as 4′-n-pentyl-4-cyanobiphenyl (5CB) and 4′-n-octyl-4-cyanobiphenyl (8CB), are well-known for their nematic and smectic A phases. [, , , ]

Q5: What is the significance of the nematic-smectic A (NA) phase transition in 4'-n-octyl-4-cyanobiphenyl (8CB)?

A6: The NA transition in 8CB has been a subject of significant debate regarding its order. While calorimetric studies suggested a second-order transition, front-velocity measurements and intensity fluctuation microscopy experiments have confirmed it to be a weak first-order transition. []

Q6: What factors influence the stability of the nematic phase in this compound-based dimers?

A6: The stability of the nematic phase in this compound-based dimers is influenced by several factors:

  • Spacer length and parity: Odd-even effects are commonly observed in dimeric liquid crystals, with even-membered spacers generally promoting higher nematic-isotropic transition temperatures (TNI) compared to odd-membered spacers. This is attributed to differences in the average molecular shape and packing efficiency. [, ]
  • Terminal group: The nature of the terminal group attached to the this compound unit can impact nematic phase stability through steric and electronic effects. For example, the presence of a bulky bromine atom in ω-bromo-1-(this compound-4’-yl) alkanes (CBnBr) disrupts the packing efficiency and can destabilize the nematic phase. []
  • Lateral substitutions: Introducing lateral substituents on the this compound core can alter the molecular shape, dipole moment, and intermolecular interactions, thereby influencing the nematic phase stability. [, ]

Q7: What is the twist-bend nematic (NTB) phase, and how is it related to this compound-based liquid crystals?

A8: The NTB phase is a unique chiral nematic phase characterized by a heliconical structure with a short pitch length (nanometer scale). Certain this compound-based dimers, particularly those with odd-membered spacers and bent molecular shapes, have been found to exhibit the NTB phase. [, , , , , ]

Q8: How does confinement affect the phase behavior of this compound-based liquid crystals?

A9: Confinement, such as that experienced in nanopores, can significantly alter the phase behavior of this compound-based liquid crystals. Studies on the odd-symmetric dimer alpha,omega-bis[(this compound)-4'-yloxy]undecane (BCB.O11) confined in cylindrical nanopores showed a downward shift in the nematic-isotropic transition temperature and broadened specific-heat peaks compared to the bulk material. []

Q9: What are the primary applications of this compound and its derivatives?

A9: this compound derivatives are widely used in LCDs due to their liquid crystal properties, particularly their ability to manipulate light polarization under an electric field. They are also being explored for other applications, including:

  • Photorefractive materials: this compound-based liquid crystal composites doped with photoconductive materials have shown promise for photorefractive applications, which involve the reversible change in refractive index upon light exposure. [, ]

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